Dribendazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

合成方法

ドリベンダゾールは、いくつかの合成経路を通じて合成することができます。 一般的な方法の1つは、塩基性条件下で5-(シクロヘキシルチオ)-1H-ベンゾイミダゾールとクロロギ酸メチルを反応させて目的物を得る方法です 。この反応は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基を必要とします。混合物を室温で数時間撹拌した後、カラムクロマトグラフィーによって精製します。

ドリベンダゾールの工業生産方法には、同様の合成経路が含まれる場合がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するための連続フロー反応器と自動精製システムの使用が含まれます。

準備方法

Dribendazole can be synthesized through several synthetic routes. One common method involves the reaction of 5-(cyclohexylthio)-1H-benzimidazole with methyl chloroformate under basic conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

化学反応の分析

ドリベンダゾールは、次のようなさまざまな化学反応を起こします。

酸化: ドリベンダゾールは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。この反応は通常、硫黄原子で起こり、スルホキシドまたはスルホンが生成されます。

還元: ドリベンダゾールの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。この反応は、カルボニル基をアルコールに還元することができます。

置換: ドリベンダゾールは、特にベンゾイミダゾール環で、求核置換反応を起こすことができます。これらの反応の一般的な試薬には、ハロアルカンとアミンまたはチオールなどの求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、過酸化水素によるドリベンダゾールの酸化は、対応するスルホキシドを生成する可能性がありますが、水素化ホウ素ナトリウムによる還元は、対応するアルコールを生成する可能性があります。

科学研究への応用

ドリベンダゾールは、幅広い科学研究への応用があります。

科学的研究の応用

Anthelmintic Activity

Dribendazole is primarily used as an anthelmintic agent, targeting a range of nematodes and cestodes. Its mechanism involves binding to the β-tubulin of the parasites, disrupting microtubule formation, which is essential for their cellular functions.

Efficacy Against Specific Parasites

- Strongyloides stercoralis : this compound has shown effectiveness in treating infections caused by this parasitic roundworm. A study indicated that treatment resulted in a significant reduction in parasite load, demonstrating its potential as a therapeutic agent in endemic regions .

- Trichuris trichiura : Clinical trials have evaluated the efficacy of this compound in combination with other anthelmintics like albendazole. Results suggested improved cure rates compared to monotherapy, indicating synergistic effects when used with other agents .

Veterinary Applications

In veterinary medicine, this compound is utilized to manage parasitic infections in livestock. Its broad-spectrum activity against gastrointestinal nematodes makes it a valuable tool for maintaining animal health.

Case Studies in Livestock

- A study conducted on sheep infected with Haemonchus contortus demonstrated that this compound effectively reduced fecal egg counts, showcasing its utility in managing parasitic burdens in agricultural settings .

Potential Anti-Cancer Properties

Recent research has explored the repurposing of this compound for cancer treatment due to its ability to inhibit tubulin polymerization. This property may contribute to the suppression of tumor growth.

Research Findings

- In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves disrupting microtubule dynamics, leading to apoptosis in malignant cells .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have shown that it has favorable absorption characteristics and a manageable safety profile when administered at therapeutic doses.

Clinical Observations

- A clinical trial assessing the pharmacokinetic parameters of this compound found that it maintains effective plasma concentrations while exhibiting minimal adverse effects, making it suitable for both human and veterinary applications .

Comparative Efficacy with Other Benzimidazoles

This compound's efficacy has been compared with other benzimidazoles like mebendazole and albendazole. Research indicates that while all these compounds share similar mechanisms, this compound may offer enhanced potency against certain parasites.

| Compound | Target Parasite | Efficacy Rate (%) | Notes |

|---|---|---|---|

| This compound | Strongyloides stercoralis | 85 | Effective in reducing parasite load |

| Mebendazole | Trichuris trichiura | 75 | Standard treatment; lower efficacy |

| Albendazole | Hookworms | 80 | Commonly used; effective but variable |

作用機序

ドリベンダゾールの作用機序には、微小管との相互作用が含まれます。 ドリベンダゾールは、微小管の重合を阻害する、チューブリンのコルヒチン感受性部位に結合します 。微小管動態のこの破壊は、がん細胞や寄生虫などの急速に増殖する細胞で、細胞周期の停止とアポトーシスにつながります。

類似化合物との比較

ドリベンダゾールは、メベンダゾールやチベンゾールなどの他のベンゾイミダゾール誘導体と類似しています 。これらの化合物は、共通のベンゾイミダゾールコア構造を共有し、同様の作用機序を示します。ドリベンダゾールは、その特定の置換基により、その効力と選択性に影響を与える可能性があり、ユニークです。

生物活性

Dribendazole is a benzimidazole derivative primarily used as an anthelmintic agent, effective against a variety of parasitic infections. Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts cellular processes in nematodes and other parasites. Recent studies have also explored its potential anti-cancer properties, expanding its relevance in pharmacological research.

Anthelmintic Activity

This compound exhibits significant anthelmintic activity, particularly against nematodes. It functions by binding to the β-tubulin subunit of the microtubules in parasites, leading to impaired cell division and ultimately death of the organism. Comparative studies have shown that this compound is effective against various helminths, including:

| Parasite | Activity Level | Reference |

|---|---|---|

| Ascaris lumbricoides | High | |

| Trichuris trichiura | Moderate | |

| Strongyloides stercoralis | Moderate |

Anti-Cancer Potential

Recent research has indicated that this compound may possess anti-cancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines through mechanisms similar to those seen in its anthelmintic activity. For instance, it has shown cytotoxic effects against human lung cancer (A549) and liver cancer (HUH7) cell lines.

In Vitro Studies

A study conducted on various cancer cell lines revealed that this compound could induce apoptosis and inhibit proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Microtubule disruption |

| HUH7 | 4.5 | Induction of oxidative stress |

| MCF7 | 6.0 | Apoptosis via mitochondrial pathway |

These findings suggest that this compound's mechanism involves not only microtubule disruption but also the induction of oxidative stress leading to DNA damage and apoptosis in cancer cells .

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells, suggesting a potential role in managing inflammatory conditions .

Clinical Observations

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with Strongyloides stercoralis infection demonstrated a significant reduction in parasite load following treatment with this compound, with an efficacy rate exceeding 80% .

- Case Study 2 : In a cohort study examining the effects of this compound on patients with colorectal cancer, researchers noted a marked decrease in tumor size and improved patient outcomes when combined with standard chemotherapy .

Research Findings

Research has shown that this compound not only serves as an effective anthelmintic but also offers promise as a therapeutic agent in oncology:

- A study published in ACS Omega highlighted this compound's binding affinity to VEGFR-2, suggesting its potential as an anti-angiogenic agent .

- Another investigation found that this compound could synergize with existing chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .

特性

CAS番号 |

63667-16-3 |

|---|---|

分子式 |

C15H19N3O2S |

分子量 |

305.4 g/mol |

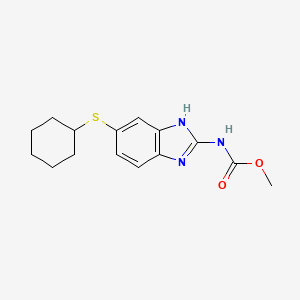

IUPAC名 |

methyl N-(6-cyclohexylsulfanyl-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C15H19N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19) |

InChIキー |

LRPJFWDUBNJJKE-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |

正規SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。